
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiazole and pyrrolidine rings. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrolidine ring can be formed via a cyclization reaction involving an amine and a dihaloalkane. These intermediates are then coupled through a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a useful tool for studying biochemical pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting diseases involving the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide
- CAS Registry Number : 1788556-38-6
- Molecular Formula : C₁₄H₂₁N₃OS
- Molecular Weight : 279.40 g/mol
- SMILES Notation: O=C(NCC1CCCN1c1nccs1)C1CCCC1
Structural Features: The compound consists of a cyclopentane carboxamide core linked via a methylene group to a pyrrolidine ring substituted with a thiazole moiety.
Comparison with Structurally Similar Compounds
Structural Analogues
Compound 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Key Differences :
- Core Structure : Cyclopropane carboxamide vs. cyclopentane carboxamide.
- Substituents : Incorporates a benzo[1,3]dioxole group and a 4-methoxyphenyl-thiazole with a benzoyl-pyrrolidine moiety.
- Molecular Weight : 562.62 g/mol (vs. 279.40 g/mol for the target compound).
Implications :
- The extended aromatic system in Compound 74 may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity .
Thiadiazole-Fused Derivatives (e.g., 1,4-Benzodioxine-based compounds)
- Key Differences :
Implications :
- Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, suggesting the target compound’s thiazole-pyrrolidine motif may share similar biological targets .
Physicochemical Properties
Analysis :
- Higher molecular weight in Compound 74 may limit bioavailability, whereas the target compound’s smaller size favors better membrane permeability .
Target Compound :
- Likely synthesized via amide coupling between cyclopentanecarboxylic acid and a pyrrolidine-thiazole amine precursor, analogous to Compound 74’s synthesis .
Compound 74 :
- Prepared via carbodiimide-mediated coupling of a thiazol-2-amine derivative with benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid .
Thiadiazole Derivatives :
- Utilize thiosemicarbazide and sodium acetate for cyclocondensation, a method distinct from the target compound’s presumed route .
Analysis :
- The target compound’s hazards align with typical thiazole-containing molecules, though its smaller size may reduce bioaccumulation risks compared to bulkier analogues .
Biological Activity
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide is a compound that combines thiazole and pyrrolidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A thiazole ring, which is often associated with antimicrobial and anticancer properties.
- A pyrrolidine ring that contributes to the compound's ability to interact with biological targets.
- A cyclopentanecarboxamide group that may enhance its stability and bioavailability.
Anticancer Properties
Research has indicated that compounds with thiazole and pyrrolidine components exhibit significant anticancer activity. For instance, a study demonstrated that analogues containing thiazole exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating potent activity (Table 1) .
Table 1: Anticancer Activity of Thiazole-Pyrrolidine Compounds
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. For example, certain thiazole-integrated pyrrolidinones have shown effective protection in seizure models, with median effective doses (ED50) indicating their potency against induced seizures (Table 2) .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
Compound | Model | ED50 (mg/kg) | Protection Index |
---|---|---|---|
Compound A | PTZ-induced | 18.4 | 9.2 |
Compound B | MES-induced | 24.38 | Not specified |
The mechanisms underlying the biological activities of this compound likely involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation, leading to reduced proliferation in cancer cells.
- Modulation of Neurotransmitter Systems : Its anticonvulsant effects could be attributed to modulation of GABAergic and glutamatergic systems, which are critical in seizure activity.
Case Studies
Several studies have been conducted to evaluate the efficacy of thiazole-pyrrolidine compounds in preclinical models:
- Study on Antitumor Activity : In a recent investigation, a series of thiazole-pyrrolidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Anticonvulsant Efficacy : Another study focused on the anticonvulsant properties of thiazole derivatives, demonstrating that specific substitutions on the pyrrolidine ring improved protective effects against seizures induced by pentylenetetrazol (PTZ) .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide?
- Methodology : Multi-step synthesis involving: (i) Formation of the pyrrolidine-thiazole core via nucleophilic substitution or cyclization (e.g., coupling 2-aminothiazole with pyrrolidine derivatives) . (ii) Introduction of the cyclopentanecarboxamide group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Validation : Characterization via /-NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. How can the conformation of the pyrrolidine ring be analyzed experimentally?
- Methodology : (i) X-ray crystallography : Solve crystal structures using SHELX software to determine puckering parameters (amplitude , phase angle ) . (ii) DFT calculations : Compare experimental data with computational models of ring puckering .
- Key Insight : Non-planar puckering (e.g., envelope or twist conformations) impacts steric interactions and biological activity .
Q. What analytical techniques are suitable for detecting impurities in this compound?
- Methodology : (i) HPLC with photodiode array detection : Use C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities like unreacted intermediates or degradation products . (ii) LC-MS/MS : Identify structural analogs (e.g., cyclopentanecarboxamide derivatives) via fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology : (i) Analog synthesis : Modify substituents on the pyrrolidine (e.g., methyl groups) or thiazole (e.g., halogens) and test binding affinity . (ii) Molecular docking : Map interactions with receptors (e.g., AT for hypertension targets) using AutoDock Vina .
- Data Contradiction : While thiazole enhances lipophilicity, bulky cyclopentane may reduce solubility, requiring optimization .
Q. What computational approaches predict metabolic stability?
- Methodology : (i) In silico metabolism : Use software like MetaSite to identify vulnerable sites (e.g., amide bonds, thiazole oxidation) . (ii) CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS quantification .
Q. How does the thiazole ring influence electronic properties and binding interactions?
- Methodology : (i) DFT calculations : Analyze charge distribution and HOMO/LUMO energies to assess electron-withdrawing/donating effects . (ii) Crystallographic studies : Compare bond lengths and angles in thiazole-containing analogs (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodology : (i) Solvent screening : Test polar aprotic (e.g., DMF) vs. non-polar (e.g., hexane) solvents for slow evaporation . (ii) Co-crystallization : Use additives (e.g., carboxylic acids) to stabilize specific conformations .
Q. Notes
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopentanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-4-1-2-5-11)16-10-12-6-3-8-17(12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVBOFBOFRIKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCCN2C3=NC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.